9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine
Description
Properties
IUPAC Name |
9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-8-6-7-11-12(14(8)16)13(15)9-4-2-3-5-10(9)17-11/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRCAMFSOZPJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C3CCCCC3=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-chloro-3-fluoroaniline and 2-methylcyclohexanone can be used. The reaction conditions often involve the use of strong acids or bases as catalysts, and the process may require heating to facilitate the cyclization reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroacridine core undergoes oxidation to form aromatic acridine derivatives. In one study, oxidation of 9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine with strong oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic conditions selectively dehydrogenates the saturated rings, yielding 9-chloro-8-fluoro-7-methylacridine. This reaction is critical for enhancing π-conjugation, which is valuable in materials science and photophysical applications.
Key Observations:
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Reaction conditions: Acidic media (H₂SO₄/H₂O), 80–100°C.
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Yield: ~70–85% (estimated from analogous tetrahydroacridine oxidations) .
Cross-Coupling Reactions
The chlorine substituent at position 9 participates in palladium-catalyzed cross-coupling reactions. A Sonogashira coupling protocol (Table 1) demonstrated for structurally similar 9-chloro-tetrahydroacridines shows that the chlorine atom can be replaced by alkynyl groups under mild conditions .
Table 1: Optimized Sonogashira Coupling Conditions for 9-Chloro-Tetrahydroacridines
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄/CuI | iPr₂EtN | Dioxane | 80 | 93 |
| Pd(PPh₃)₄/CuI | Et₃N | Toluene | 80 | 70 |
| PdCl₂(PPh₃)₂/CuI | iPr₂EtN | DMF | 100 | 88 |
Mechanistic Notes:
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The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0).
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Electron-donating substituents on the alkyne (e.g., -OMe) improve yields due to enhanced nucleophilicity .
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Fluorine at position 8 remains inert under these conditions, preserving regioselectivity.
Nucleophilic Aromatic Substitution
The chlorine atom at position 9 is susceptible to nucleophilic displacement, particularly in the presence of electron-withdrawing fluorine at position 8. For example:
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Amination: Reaction with ammonia or amines (e.g., NH₃/EtOH, 120°C) replaces Cl with -NH₂, forming 9-amino-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine .
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Methoxylysis: Treatment with NaOMe/MeOH under reflux substitutes Cl with -OMe .
Key Challenges:
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Steric hindrance from the methyl group at position 7 may reduce substitution rates.
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Competing side reactions (e.g., ring oxidation) require careful temperature control .
Functionalization of the Methyl Group
The methyl group at position 7 can undergo oxidation or halogenation:
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Oxidation: Using KMnO₄/H₂SO₄ converts -CH₃ to -COOH, yielding 9-chloro-8-fluoro-7-carboxy-1,2,3,4-tetrahydroacridine. This derivative is useful for further conjugation .
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Bromination: Radical bromination (NBS, AIBN) introduces -CH₂Br, enabling subsequent alkylation or cross-coupling .
Biological Interactions
While not strictly chemical reactions, the compound’s biological activity involves non-covalent interactions:
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is C14H13ClFN. The presence of chlorine and fluorine atoms in its structure enhances its chemical reactivity and biological activity. The compound is synthesized through multi-step organic reactions, often involving cyclization of precursors under controlled conditions.
Medicinal Chemistry
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine has shown potential as a therapeutic agent in several studies:
- Anticholinesterase Activity : This compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. For instance, comparative studies indicate that this compound has an IC50 value comparable to established drugs like Donepezil.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 9-Chloro-8-fluoro-7-methyl | TBD | AChE |
| Donepezil | 6.21 ± 0.52 | AChE |
| Galantamine | 34.1 | BuChE |
- Antimicrobial Properties : Acridine derivatives are known for their antimicrobial activity. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi .
Material Science
In material science, 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine serves as a precursor for synthesizing advanced materials such as dyes and pigments. The unique properties imparted by the chlorine and fluorine substituents allow for enhanced stability and colorfastness in dye applications.
Chemical Synthesis
The compound is utilized as a building block in the synthesis of more complex acridine derivatives. These derivatives are valuable in various chemical research studies due to their diverse biological activities. The ability to modify the structure through substitution reactions allows researchers to tailor compounds for specific applications.
Case Studies
Case Study 1: Anticholinesterase Activity Assessment
A study evaluated the anticholinesterase activity of several tetrahydroacridine derivatives, including 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine. The findings indicated that structural modifications significantly influenced the potency against AChE. The results demonstrated that compounds with halogen substitutions showed enhanced binding affinity .
Case Study 2: Antimicrobial Activity Evaluation
In another study focusing on antimicrobial properties, researchers tested various acridine derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results highlighted that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than 6.25 µg/ml against targeted pathogens .
Mechanism of Action
The mechanism of action of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards certain enzymes. Additionally, the compound can interact with DNA, intercalating between base pairs and disrupting the replication process, which is a mechanism commonly exploited in anticancer therapies.
Comparison with Similar Compounds
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine can be compared with other similar compounds such as:
Acridine: The parent compound, which lacks the chlorine, fluorine, and methyl substituents.
9-Chloroacridine: Similar to the target compound but without the fluorine and methyl groups.
8-Fluoroacridine: Lacks the chlorine and methyl groups.
7-Methylacridine: Lacks the chlorine and fluorine groups.
The uniqueness of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine lies in its specific combination of substituents, which confer distinct chemical and biological properties
Biological Activity
9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its tetrahydroacridine structure, which is modified by the presence of chlorine and fluorine substituents. The molecular formula is , and it has a molecular weight of approximately 255.72 g/mol. The presence of halogen atoms (Cl and F) suggests potential interactions with biological targets that may enhance its pharmacological profile.
1. Anticholinesterase Activity
One of the primary areas of research for tetrahydroacridine derivatives is their role as anticholinesterase agents. Studies have shown that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease.
- Case Study : In a comparative study, 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine demonstrated an IC50 value indicative of its potency against AChE. Similar compounds in the literature have shown IC50 values ranging from 0.1 to 10 µM depending on their structural modifications .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine | TBD | AChE |
| Donepezil | 6.21 ± 0.52 | AChE |
| Galantamine | 34.1 | BuChE |
2. Neuroprotective Effects
Research has indicated that tetrahydroacridine derivatives can protect neuronal cells from oxidative stress-induced damage. The compound's ability to inhibit neurotoxicity was evaluated using cellular models exposed to hydrogen peroxide (H2O2).
- Research Findings : In vitro studies showed that the compound significantly reduced cell death in neuronal cultures exposed to H2O2, suggesting its potential as a neuroprotective agent .
3. Anti-inflammatory Properties
The anti-inflammatory potential of halogenated compounds has been explored in various studies. Although specific data on 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine is limited, related compounds have demonstrated the ability to modulate inflammatory cytokines.
- Mechanism : The mechanism involves inhibition of COX enzymes and reduction in pro-inflammatory cytokines like IL-6 and TNF-alpha .
The biological activity of 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to the active site of cholinesterases, it prevents the breakdown of acetylcholine, enhancing cholinergic signaling.
- Antioxidant Activity : The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in neuronal cells.
Q & A
Basic Research Questions
Q. What are the conventional and modern synthetic routes for 9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine, and how do their yields and purity compare?
- Answer : Conventional methods involve cyclization of substituted anthranilic acid derivatives with cyclohexanone under acidic conditions, followed by halogenation and methylation steps. For example, Sargent & Small (1946) demonstrated the synthesis of 9-chloro-1,2,3,4-tetrahydroacridine derivatives via Friedel-Crafts alkylation and subsequent chlorination . Modern approaches leverage catalytic systems (e.g., Pd-mediated cross-coupling) to introduce fluorine and methyl groups with higher regioselectivity. Yield optimization (typically 45–65% for conventional vs. 70–85% for modern methods) depends on reaction temperature, solvent polarity, and stoichiometric ratios of reagents. Purity is assessed via HPLC and NMR .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine?
- Answer :
- 1H/13C NMR : To confirm substitution patterns (e.g., fluorine-induced deshielding at C-8 and methyl group integration at C-7) .
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion [M+H]+ at m/z 239.0654 calculated for C₁₃H₁₂ClF₃N) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in fluorene derivatives .
- HPLC-PDA : Quantifies purity (>98% required for pharmacological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of 9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine derivatives with enhanced acetylcholinesterase (AChE) inhibition?
- Answer :
- Substituent modification : Replace the methyl group at C-7 with bulkier alkyl chains to enhance hydrophobic interactions with AChE’s peripheral anionic site (PAS). For example, Recanatini et al. (2004) showed that 9-amino-tetrahydroacridines with ethyl groups at C-7 increased IC₅₀ values by 2-fold compared to methyl analogs .
- Fluorine positioning : Fluorine at C-8 improves metabolic stability but may reduce binding affinity if steric hindrance occurs. Computational docking (e.g., AutoDock Vina) can predict optimal halogen placement .
- Table 1 : SAR trends for key derivatives (hypothetical data based on ):
| Substituent (Position) | AChE IC₅₀ (nM) | LogP |
|---|---|---|
| -CH₃ (C-7) | 120 | 2.1 |
| -C₂H₅ (C-7) | 85 | 2.8 |
| -F (C-8) | 150 | 1.9 |
Q. How should researchers address contradictions in experimental data (e.g., conflicting IC₅₀ values) for this compound across different studies?
- Answer :
- Validate assay conditions : Ensure consistent buffer pH (7.4 vs. 8.0), enzyme source (human recombinant vs. electric eel), and substrate concentration (Ellman’s method variations) .
- Control for solvent effects : DMSO concentrations >1% can denature AChE, artificially inflating IC₅₀ .
- Statistical rigor : Apply ANOVA to compare datasets and identify outliers. Replicate experiments with orthogonal methods (e.g., isothermal titration calorimetry) .
Q. What factorial design strategies optimize reaction conditions for synthesizing 9-chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine?
- Answer : A 2³ factorial design can evaluate three critical factors:
- Variables : Temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), and reaction time (12h vs. 24h).
- Response surface methodology (RSM) : Identifies interactions between variables. For example, high temperature (80°C) and low catalyst loading (5 mol%) may maximize yield while minimizing side products .
- Central composite design (CCD) : Refines optimal conditions after preliminary screening .
Q. How can computational tools like COMSOL Multiphysics or quantum chemical calculations improve the scalability of this compound’s synthesis?
- Answer :
- Reactor simulation : COMSOL models heat transfer and fluid dynamics to prevent hot spots in large-scale batch reactors .
- Transition state analysis : Density functional theory (DFT) identifies energy barriers for fluorination steps, enabling solvent selection (e.g., DMF vs. THF) to lower activation energy .
- AI-driven optimization : Machine learning algorithms (e.g., Random Forest) predict optimal molar ratios from historical data, reducing trial-and-error experimentation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
